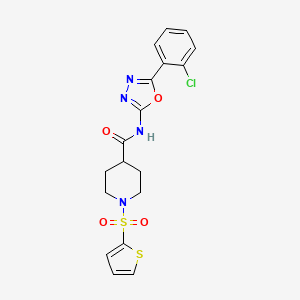
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O4S2 and its molecular weight is 452.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a synthetic compound that exhibits significant biological activity due to its unique structural features. The compound incorporates a 1,3,4-oxadiazole ring and a piperidine moiety, both known for their pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, inhibition of key enzymes, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following components:
- Oxadiazole Ring : A five-membered heterocyclic compound that contributes to the biological activity.
- Piperidine Moiety : A six-membered nitrogen-containing ring that enhances solubility and bioavailability.
- Thiophenesulfonyl Group : Provides additional pharmacological properties and may influence biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of various precursors under controlled conditions. For instance, derivatives have been synthesized using methods involving N,N-dimethylformamide (DMF) as a solvent and lithium hydride as a reducing agent. The general synthetic pathway can be summarized as follows:
- Preparation of Oxadiazole Derivatives : The initial step involves creating the oxadiazole ring through cyclization reactions.
- Formation of Piperidine Derivatives : Piperidine is then introduced to form the final product.
- Purification : The synthesized compounds are purified using recrystallization techniques.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial activity. In particular:
- Inhibition Against Bacteria : Studies have shown moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis, with varying efficacy against other bacterial species .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Enzyme Inhibition
The compound has demonstrated significant inhibitory activity against critical enzymes:
- Acetylcholinesterase (AChE) : Compounds in this class have shown strong AChE inhibition, suggesting potential applications in treating neurodegenerative diseases .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Strong |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets:
- Binding Affinity : The compound displays favorable binding interactions with amino acids in target proteins.
- Pharmacological Effectiveness : Binding studies with bovine serum albumin (BSA) indicate good pharmacokinetic properties, enhancing its potential as a therapeutic agent .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Dhumal et al. (2016) explored the antimicrobial properties of 1,3,4-oxadiazole derivatives and highlighted their effectiveness against Mycobacterium bovis .
- Desai et al. (2018) focused on pyridine-based 1,3,4-oxadiazole derivatives and their antitubercular effects, demonstrating significant inhibitory action against tuberculosis pathogens .
特性
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4S2/c19-14-5-2-1-4-13(14)17-21-22-18(27-17)20-16(24)12-7-9-23(10-8-12)29(25,26)15-6-3-11-28-15/h1-6,11-12H,7-10H2,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVUWZBUHNHGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














